(6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone
CAS No.: 1111164-85-2
Cat. No.: VC6493652
Molecular Formula: C24H25ClN2O3S
Molecular Weight: 456.99
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1111164-85-2 |
---|---|
Molecular Formula | C24H25ClN2O3S |
Molecular Weight | 456.99 |
IUPAC Name | [6-chloro-4-(4-ethylphenyl)sulfonylquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Standard InChI | InChI=1S/C24H25ClN2O3S/c1-3-17-4-7-19(8-5-17)31(29,30)23-20-14-18(25)6-9-22(20)26-15-21(23)24(28)27-12-10-16(2)11-13-27/h4-9,14-16H,3,10-13H2,1-2H3 |
Standard InChI Key | JHDIHRFVJVZWOU-UHFFFAOYSA-N |
SMILES | CCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCC(CC4)C)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a quinoline backbone substituted at the 3-position with a 4-methylpiperidin-1-yl methanone group and at the 4-position with a 4-ethylphenylsulfonyl moiety. The chloro group at the 6-position enhances electron-withdrawing effects, potentially influencing receptor binding . Key physicochemical parameters include:
Property | Value |
---|---|
Molecular Formula | C<sub>24</sub>H<sub>25</sub>ClN<sub>2</sub>O<sub>3</sub>S |
Molecular Weight | 456.99 g/mol |
CAS Number | 1111164-85-2 |
LogP (Predicted) | 3.8 ± 0.5 |
The sulfonyl group enhances solubility in polar solvents, while the piperidine ring contributes to lipid membrane permeability .
Pharmacological Activities
Antitumor Efficacy
In vitro studies demonstrate moderate to potent activity against multiple cancer cell lines:
Cell Line | Cancer Type | IC<sub>50</sub> (µM) |
---|---|---|
MCF-7 | Breast | 5.2 ± 0.8 |
A549 | Lung | 7.6 ± 1.1 |
HeLa | Cervical | 6.3 ± 0.9 |
Mechanistically, the compound induces apoptosis via caspase-3 activation and inhibits topoisomerase IIα at 10 µM. Comparative studies with analogous quinoline derivatives suggest that the 4-ethylphenylsulfonyl group enhances DNA intercalation by 30% compared to unsubstituted analogs .
Anti-inflammatory Effects
In LPS-stimulated macrophages, the compound reduces pro-inflammatory cytokine production:
Cytokine | Reduction at 10 µM |
---|---|
TNF-α | 40% ± 5% |
IL-6 | 35% ± 4% |
This activity correlates with NF-κB pathway inhibition, as evidenced by a 50% decrease in nuclear p65 translocation. The chloro substituent is critical, as des-chloro analogs show 60% lower efficacy .
Antimicrobial Activity
Preliminary screens reveal broad-spectrum activity:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
The sulfonyl group disrupts bacterial membrane integrity, with a 2.5-fold increase in propidium iodide uptake observed in S. aureus.
Structure-Activity Relationships (SAR)
Key structural determinants of activity include:
-
Sulfonyl Group: Replacement with carbonyl reduces ET<sub>A</sub> receptor binding affinity by 90% .
-
Chloro Substituent: Removal decreases antitumor IC<sub>50</sub> values by 3-fold.
-
Piperidine Ring: N-methylation enhances blood-brain barrier penetration by 40% compared to unmethylated analogs .
Data from receptor binding assays highlight the impact of substituents on ET<sub>A</sub>/ET<sub>B</sub> selectivity :
R Group | ET<sub>A</sub> IC<sub>50</sub> (nM) | ET<sub>B</sub> IC<sub>50</sub> (nM) |
---|---|---|
4-ethylphenyl | 4.3 | 76 |
Hydrogen | 8.0 | 465 |
5-bromo | 2.2 | 216 |
Future Directions
-
Pharmacokinetic Optimization: Prodrug strategies to enhance oral bioavailability (<20% in rats).
-
Targeted Delivery: Nanoparticle encapsulation to reduce off-target effects.
-
Combination Trials: Screening with checkpoint inhibitors (e.g., anti-PD-1).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume